

Application Notes and Protocols for CellTracker™ Red CMTPX in Suspension Cell Labeling

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Compound of Interest

Compound Name: CellTracker Red CMTPX

Cat. No.: B12398355

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Introduction

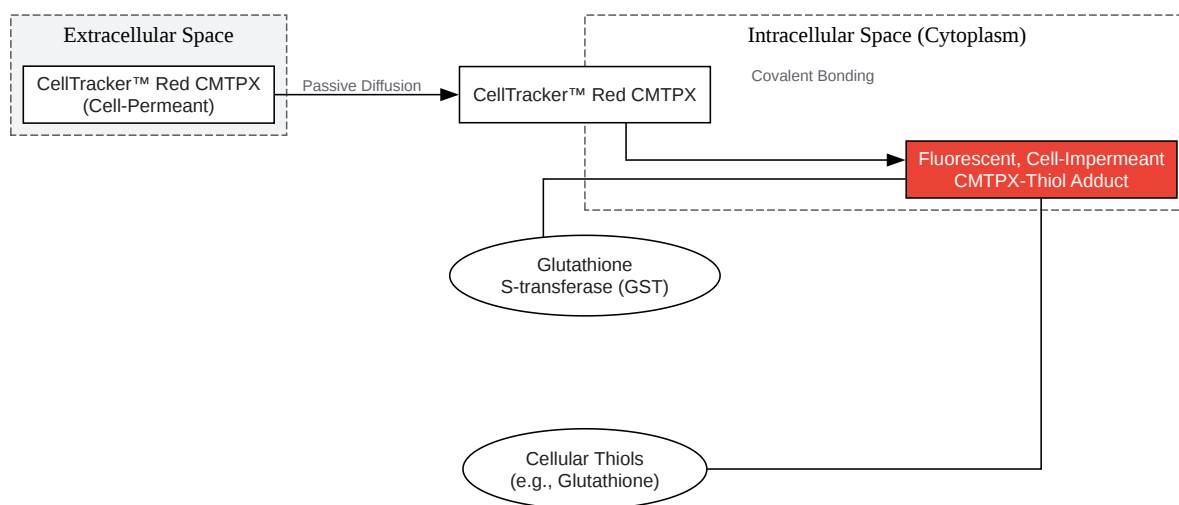
CellTracker™ Red CMTPX is a fluorescent dye designed for the long-term tracking of living cells. Its utility in monitoring cell movement, proliferation, migration, and location makes it an invaluable tool in various research applications, including immunology, cancer biology, and developmental biology.[1][2][3][4] This probe readily crosses cell membranes, and once inside a living cell, it undergoes a glutathione S-transferase-mediated reaction, transforming it into a cell-impermeant product.[1][3] This covalent binding to thiol-containing proteins ensures the dye is well-retained within the cytoplasm, is passed on to daughter cells during division, and is not transferred to adjacent cells in a population.[1][2][3][5] The fluorescence of CellTracker™ Red CMTPX is stable for at least 72 hours (typically 3-6 generations) and exhibits low cytotoxicity at recommended working concentrations.[2][3][6][7]

Product Information

Property	Value
Excitation Wavelength (Ex)	577 nm[2][5][6]
Emission Wavelength (Em)	602 nm[2][5][6]
Molecular Weight	686.24 g/mol [8]
Solubility	Soluble in high-quality, anhydrous DMSO[5][6][8]
Storage	Store lyophilized powder at $\leq -20^{\circ}\text{C}$, desiccated and protected from light.[1][6][8] Store DMSO stock solution in aliquots at -20°C , protected from light.[6]

Mechanism of Action

CellTracker™ Red CMTPIX is a cell-permeant molecule that becomes fluorescent and membrane-impermeant after entering a viable cell. The diagram below illustrates this process.



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Mechanism of CellTracker™ Red CMTPIX cellular retention.

Experimental Protocols

Reagent Preparation

1. 10 mM Stock Solution Preparation:

- Before opening, allow the vial of lyophilized CellTracker™ Red CMTPIX to warm to room temperature.[1][6]
- Dissolve the contents in high-quality, anhydrous DMSO to a final concentration of 10 mM.[1][3] For a 50 µg vial, this would be approximately 7.3 µL of DMSO.[9]
- Mix thoroughly by vortexing.

- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[\[6\]](#)

2. Working Solution Preparation:

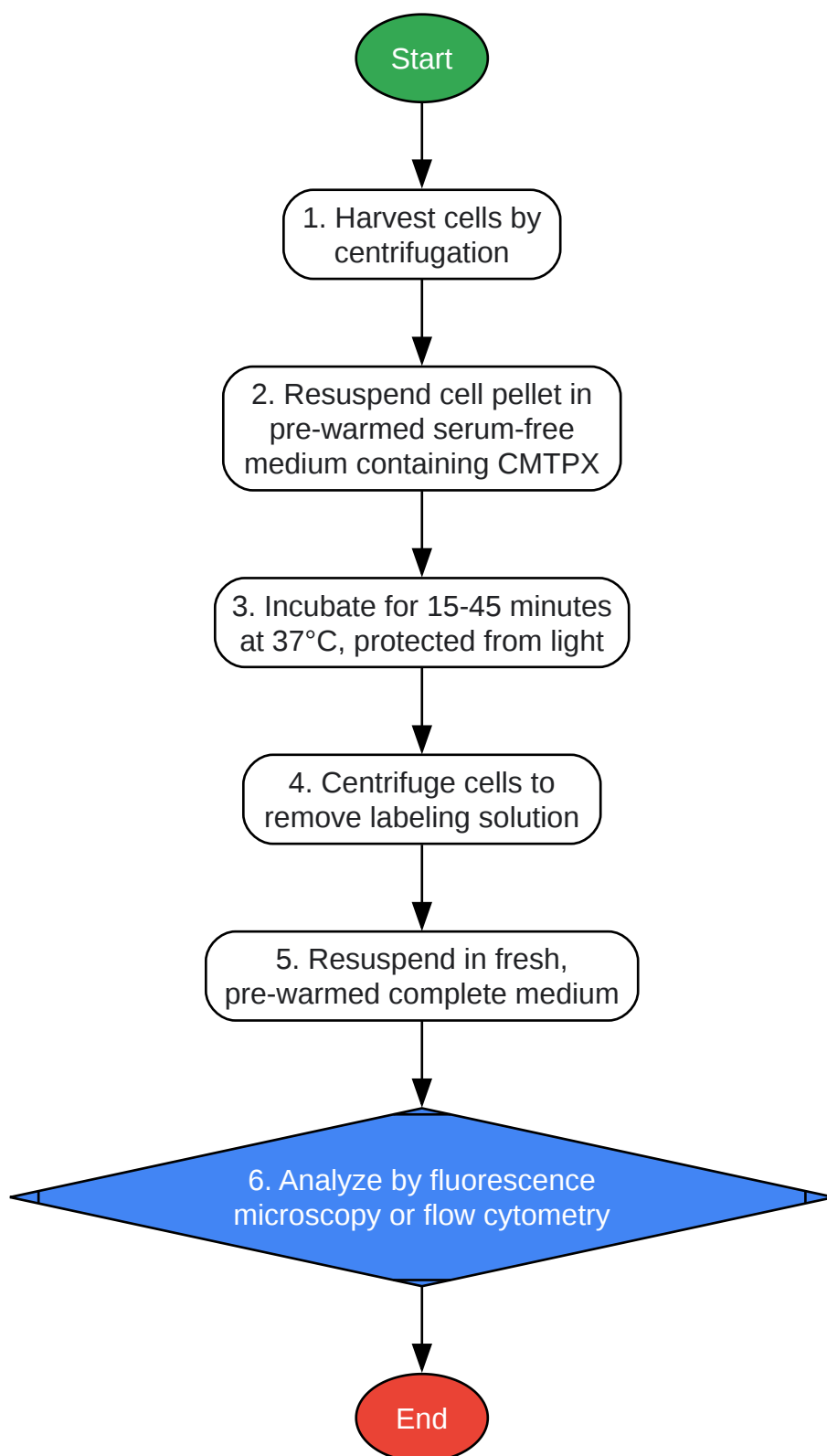
- On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
- Dilute the stock solution in serum-free medium to the desired final working concentration.[\[1\]](#)
[\[6\]](#)
- The optimal concentration can vary depending on the cell type and experimental duration but typically ranges from 0.5 µM to 25 µM.[\[1\]](#)[\[3\]](#)[\[6\]](#) It is recommended to perform a concentration optimization for your specific cell line.
- Pre-warm the working solution to 37°C before adding it to the cells.[\[1\]](#)[\[6\]](#)

Recommended Working Concentrations

Experiment Duration	Cell Division Rate	Recommended Concentration Range
Short-term (< 3 days)	Low to moderate	0.5 - 5 µM [1] [3]
Long-term (> 3 days)	Rapidly dividing	5 - 25 µM [1] [3]

Protocol for Labeling Suspension Cells

The following workflow outlines the key steps for labeling suspension cells with CellTracker™ Red CMTPX.



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Workflow for labeling suspension cells with CellTracker™ Red CMTPX.

Detailed Steps:

- **Cell Preparation:** Harvest suspension cells by centrifugation (e.g., 300 x g for 5 minutes). Aspirate the supernatant.[\[1\]](#)
- **Labeling:** Gently resuspend the cell pellet in the pre-warmed CellTracker™ Red CMTPX working solution (prepared in serum-free medium).[\[1\]](#) Ensure the cell density is appropriate for your downstream application.
- **Incubation:** Incubate the cells for 15 to 45 minutes at 37°C under conditions appropriate for the cell type, while protecting them from light.[\[1\]](#)[\[6\]](#) The optimal incubation time may need to be determined empirically.
- **Washing:** After incubation, centrifuge the cells to pellet them and remove the labeling solution.[\[1\]](#)
- **Final Resuspension:** Resuspend the labeled cells in fresh, pre-warmed complete culture medium.
- **Analysis:** The cells are now labeled and ready for downstream applications and analysis. Fluorescence can be detected using appropriate filters for the excitation and emission maxima of 577/602 nm.[\[2\]](#)[\[6\]](#)

Important Considerations

- **Cytotoxicity:** While CellTracker™ Red CMTPX has low cytotoxicity at working concentrations, it is crucial to use the lowest possible concentration that provides a detectable signal to maintain normal cellular physiology.[\[1\]](#)[\[3\]](#)[\[10\]](#)
- **Serum-Free Conditions:** The initial labeling step should be performed in serum-free medium, as serum may contain esterases that can prematurely cleave the dye.[\[11\]](#)
- **Light Protection:** Fluorescent probes are susceptible to photobleaching. Protect the dye solutions and labeled cells from light as much as possible.[\[6\]](#)
- **Fixation:** The fluorescent signal of CellTracker™ Red CMTPX is retained after fixation with formaldehyde, allowing for subsequent immunocytochemistry or other fixed-cell analyses.[\[2\]](#)

[\[11\]](#)

Troubleshooting

Issue	Possible Cause	Suggested Solution
Low fluorescence signal	- Insufficient dye concentration or incubation time.- Presence of serum during labeling. [11]	- Increase the dye concentration or incubation time.- Ensure the labeling medium is serum-free.
High background fluorescence	- Incomplete removal of the labeling solution.	- Ensure thorough washing of the cells after incubation.
Cell death or altered morphology	- Dye concentration is too high.	- Perform a dose-response curve to determine the optimal, non-toxic concentration for your cells.
Signal bleed-through in multiplexing	- Spectral overlap with other fluorophores.	- Reduce the dye concentration to minimize brightness.- Choose dyes with more widely separated spectra. [11]

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